molecular formula C21H21BrFNO3 B1325730 4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone CAS No. 898761-93-8

4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone

Cat. No.: B1325730
CAS No.: 898761-93-8
M. Wt: 434.3 g/mol
InChI Key: KOPDESVFBZDTLD-UHFFFAOYSA-N
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Description

4’-Bromo-3-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-3’-fluorobenzophenone is a complex organic compound that features a benzophenone core substituted with bromine, fluorine, and a spirocyclic moiety

Scientific Research Applications

4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone typically involves multi-step organic reactions. The process begins with the preparation of the benzophenone core, followed by the introduction of bromine and fluorine substituents through halogenation reactions. The spirocyclic moiety is then attached via a nucleophilic substitution reaction, often using a suitable spirocyclic precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzophenone derivatives.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-chlorobenzophenone
  • 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methylbenzophenone

Uniqueness

Compared to similar compounds, 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone stands out due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The spirocyclic moiety also adds to its structural complexity, offering unique opportunities for interaction with molecular targets.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPDESVFBZDTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643319
Record name (4-Bromo-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-93-8
Record name (4-Bromo-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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